(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3/c22-17-8-7-14(11-18(17)23)25-21-16(10-13-4-1-2-6-19(13)28-21)20(26)24-12-15-5-3-9-27-15/h1-11H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJPSXJYJGPLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)F)O2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide , with CAS number 1327178-31-3 , is a synthetic organic molecule belonging to the chromene class. Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 380.3 g/mol . The structure features a chromene core, an imino group, and a furan moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1327178-31-3 |
| Molecular Formula | C21H14F2N2O3 |
| Molecular Weight | 380.3 g/mol |
| Biological Class | Chromene Derivative |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chromene have been shown to inhibit cell proliferation in various cancer cell lines.
A notable study reported that related chromene derivatives demonstrated IC50 values in the low micromolar range against human breast cancer cells (T47D) and colon carcinoma cells (HCT116), suggesting that the presence of the difluorophenyl group enhances cytotoxic effects against these cancer types .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. These interactions may modulate signaling pathways related to cell survival and apoptosis:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth.
- Regulation of Gene Expression : It may alter the expression of genes associated with cell cycle regulation.
Pharmacological Studies
Pharmacological evaluations have focused on the compound's ability to inhibit enzymes that play crucial roles in metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown promise as DPP-IV inhibitors, which are important in glucose metabolism and diabetes management. A related study demonstrated that certain chromene derivatives achieved over 80% inhibition of DPP-IV activity .
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of chromene derivatives has revealed that modifications to the phenyl and furan groups can significantly impact biological activity:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide | 6.5 | Anticancer |
| (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide | 12.0 | Antidiabetic |
These results highlight how variations in halogen substitutions can influence the potency and selectivity of these compounds against different biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and molecular differences between the target compound and selected analogs:
Key Observations:
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound and ’s analog may enhance lipophilicity and binding affinity compared to non-fluorinated derivatives .
- Heterocyclic Side Chains : The furan-2-ylmethyl (target) and thiazol-2-yl () groups introduce distinct electronic effects. Thiazole derivatives often exhibit improved solubility and bioavailability .
- Chlorine and Methoxy Groups : Halogenation (e.g., 6-chloro in ) or methoxy substitution () can alter steric and electronic profiles, impacting receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
